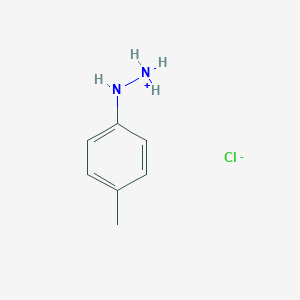

p-Tolylhydrazine hydrochloride

Description

Significance in Organic Synthesis and Chemical Sciences

The primary significance of p-tolylhydrazine hydrochloride in chemical sciences lies in its role as a key intermediate in organic synthesis. It is particularly valued for the construction of nitrogen-containing heterocyclic compounds. cymitquimica.com These structures are of immense interest due to their prevalence in natural products, pharmaceuticals, and materials science.

Its most notable application is as a starting material in the Fischer indole (B1671886) synthesis, a powerful method for creating the indole ring system. mdpi.comwikipedia.org Beyond indoles, the compound is a versatile reagent for synthesizing other heterocyclic structures. Research has demonstrated its utility in creating pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. google.comktu.edulookchem.com For example, it can be reacted with dicarbonyl compounds or their equivalents to form substituted pyrazoles. google.comktu.edu It is also used in the synthesis of other complex molecules like pyridyl-indoles and serves as an intermediate in the production of agrochemicals and dyes. cymitquimica.comias.ac.inscbt.com

Historical Context of Related Reactions (e.g., Fischer Indole Synthesis)

The utility of this compound is deeply connected to one of the most famous named reactions in organic chemistry: the Fischer indole synthesis. Discovered in 1883 by the Nobel laureate Hermann Emil Fischer, this reaction provides a direct route to the indole nucleus from basic starting materials. mdpi.comwikipedia.orgnih.gov

The reaction involves the condensation of a (substituted) phenylhydrazine (B124118), such as this compound, with an aldehyde or a ketone under acidic conditions. wikipedia.orgnih.gov The process is initiated by the formation of a phenylhydrazone intermediate. This intermediate then tautomerizes to an enamine form, which, after protonation, undergoes a decisive chemscene.comchemscene.com-sigmatropic rearrangement. wikipedia.orgnih.gov The final steps involve the loss of an ammonia (B1221849) molecule to yield the stable, aromatic indole ring. The use of this compound in this reaction leads to the formation of methyl-substituted indoles, demonstrating the reaction's power to introduce substituents onto the indole core. mdpi.comresearchgate.net

| Reactant | Product | Reaction Context | Source |

|---|---|---|---|

| Propiophenone | 2-ethyl-5-methyl-3-phenyl-1H-indole | Mechanochemical Fischer indole synthesis | rsc.org |

| Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Fischer indole synthesis in glacial acetic acid | mdpi.comresearchgate.net |

| 2-Methylcyclohexanone | 4a,6-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | Fischer indole synthesis in glacial acetic acid | researchgate.net |

| Phenylacetylene | 5-Methyl-2-phenyl-1H-indole | Metal-free, PPA-mediated synthesis | mdpi.com |

Scope of Academic Research on the Compound

Contemporary academic research continues to explore and expand the applications of this compound. A significant area of investigation is the development of more sustainable and efficient synthetic methodologies. For instance, researchers have successfully implemented mechanochemical (ball-milling) versions of the Fischer indole synthesis, which reduce or eliminate the need for solvents, aligning with the principles of green chemistry. rsc.org

The scope of research also includes broadening the range of accessible molecules. Scientists are exploring the reaction of this compound with a diverse array of carbonyl compounds and alkynes to generate libraries of variously substituted indoles and other heterocycles. rsc.orgmdpi.com These studies often involve optimizing reaction conditions by screening different Brønsted and Lewis acid catalysts to improve yields and selectivity. mdpi.comwikipedia.org Furthermore, the compound is employed in the synthesis of complex heterocyclic systems, such as pyrazoles and carbazoles, which are investigated for their potential applications in drug discovery and materials science. google.comktu.eduresearchgate.net Its role as a precursor extends to the synthesis of novel aromatic hydrazones with unique crystal structures and potential photoelectric properties. lookchem.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

637-60-5 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

hydron;(4-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H |

InChI Key |

HMHWNJGOHUYVMD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NN.Cl |

Canonical SMILES |

[H+].CC1=CC=C(C=C1)NN.[Cl-] |

Other CAS No. |

35467-65-3 637-60-5 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

539-44-6 (Parent) |

Synonyms |

(4-Methylphenyl)-hydrazine Hydrochloride; _x000B_(4-Methylphenyl)-hydrazine Monohydrochloride; p-Tolyl-Hydrazine Hydrochloride; p-Tolyl-Hydrazine Monohydrochloride; N-(4-Methylphenyl)hydrazine Hydrochloride; p-Methylphenylhydrazine GHydrochloride; p-Tolylhy |

Origin of Product |

United States |

Synthetic Methodologies for P Tolylhydrazine Hydrochloride

Established Synthesis Routes

The most reliable and widely practiced methods for synthesizing p-Tolylhydrazine hydrochloride involve multi-step chemical transformations starting from readily available aromatic amines.

Amine-Hydrazine Condensation Reactions (e.g., p-Toluidine (B81030) and Hydrazine (B178648) Hydrate)

The direct condensation of an aryl amine such as p-Toluidine with hydrazine hydrate (B1144303) is not a widely documented or standard method for the industrial synthesis of this compound. While palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine have been developed, the direct nucleophilic substitution or condensation involving the amino group of p-toluidine and hydrazine is not a commonly cited pathway in chemical literature. Established methods typically rely on the transformation of the amino group into a more reactive intermediate, such as a diazonium salt.

Reduction of Diazonium Salts (e.g., p-Tolyldiazonium Chloride)

The most traditional and industrially significant route for producing this compound begins with p-Toluidine. The synthesis is a two-step process involving diazotization followed by reduction.

First, p-Toluidine is treated with hydrochloric acid and a solution of sodium nitrite (B80452) at low temperatures (0–5 °C) to form the corresponding p-tolyldiazonium chloride. The control of temperature is critical in this step to prevent the decomposition of the unstable diazonium salt.

In the second step, the p-tolyldiazonium chloride solution is reduced to form p-Tolylhydrazine. The resulting hydrazine is then typically acidified with hydrochloric acid to precipitate the more stable hydrochloride salt. Various reducing agents can be employed, each with different efficiencies and reaction conditions. Historically, reagents like sodium sulfite (B76179) or tin(II) chloride have been used. More contemporary methods may utilize other agents such as sodium pyrosulfite, which can offer improved yields and shorter reaction times. A typical traditional process might have a reaction time of 3 to 4 hours with yields ranging from 63% to 72%.

| Parameter | Diazotization Step | Reduction Step |

| Starting Material | p-Toluidine | p-Tolyldiazonium chloride |

| Reagents | Hydrochloric Acid, Sodium Nitrite | Sodium Pyrosulfite |

| Temperature | 0–5 °C | 15–20 °C |

| pH | Acidic | 7–9 |

| Molar Ratio (Reactant:HCl:NaNO₂) | 1 : 2.5–3 : 1–1.1 | N/A |

This interactive table summarizes the typical conditions for the synthesis of this compound via the diazonium salt reduction method.

Alternative and Novel Synthesis Approaches

Research into alternative synthetic routes is ongoing, aiming to find more efficient, economical, or environmentally friendly processes.

Condensation with Aldehydes (e.g., p-Tolualdehyde with Ammonia)

The synthesis of a hydrazine derivative from the condensation of an aldehyde (p-Tolualdehyde) with ammonia (B1221849) is not a recognized or documented chemical pathway. The reaction between an aldehyde and ammonia typically leads to the formation of an imine or more complex condensation products. The standard chemical reaction involving an aldehyde and a hydrazine is the formation of a hydrazone, where the hydrazine's -NH₂ group acts as a nucleophile attacking the carbonyl carbon of the aldehyde. Therefore, a reaction between p-Tolualdehyde and p-Tolylhydrazine would be expected to form p-tolualdehyde p-tolylhydrazone, not synthesize the hydrazine itself. This proposed route does not align with established principles of hydrazine synthesis.

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of this compound is critical for its commercial application, with a primary focus on the well-established diazonium salt reduction pathway. Research findings indicate that several parameters significantly influence the final yield and purity of the product.

Key optimization parameters include:

Choice of Reducing Agent : The selection of the reducing agent is paramount. While traditional agents like sodium sulfite are effective, alternative reagents such as sodium pyrosulfite can lead to higher yields and reduced production cycle times.

Temperature Control : Maintaining a low temperature (0–5 °C) during diazotization is essential to prevent the degradation of the diazonium salt. For the reduction step, a slightly elevated temperature, for instance, 15–20 °C, might be optimal depending on the reducing agent used.

pH Management : The pH of the reaction medium, particularly during the reduction step, can significantly impact the reaction's efficiency. For example, when using sodium pyrosulfite, maintaining a pH between 7 and 9 has been found to be effective.

Molar Ratios : The stoichiometry of the reactants, including the acid and sodium nitrite used in the diazotization step, must be carefully controlled to ensure complete conversion of the starting p-toluidine and to minimize side reactions. An excess of acid is typically used.

By carefully controlling these conditions, yields for the production of aryl hydrazine hydrochlorides can be significantly improved from traditional ranges of 60-70% to higher efficiencies.

| Parameter | Influence on Synthesis | Optimized Condition Example |

| Reducing Agent | Affects yield, reaction time, and cost. | Sodium Pyrosulfite over Tin(II) Chloride |

| Temperature | Critical for stability of intermediates and reaction rate. | 0–5 °C for diazotization; 15–20 °C for reduction |

| pH | Influences the reactivity of the reducing agent. | pH 7–9 for reduction step |

| Solvent | Can affect solubility of reagents and reaction pathway. | Aqueous medium is standard. |

| Reaction Time | Longer times do not always improve yield and reduce throughput. | Optimized to < 3 hours from 3-4 hours. |

This interactive table outlines key parameters for the optimization of this compound synthesis.

Chemical Reactivity and Mechanistic Investigations of P Tolylhydrazine Hydrochloride

Fundamental Reaction Mechanisms

The initial step in the reaction sequence is the acid-catalyzed condensation of p-tolylhydrazine with an aldehyde or a ketone. byjus.com This reaction is a classic nucleophilic addition to the carbonyl group, forming a p-tolylhydrazone. The hydrochloride salt provides the necessary acidic environment to activate the carbonyl compound towards nucleophilic attack by the hydrazine (B178648).

Once formed, the p-tolylhydrazone is not static. It exists in equilibrium with its tautomer, an ene-hydrazine. wikipedia.orgnih.gov This tautomerization is a critical mechanistic step, as it is the ene-hydrazine form that undergoes the subsequent key rearrangement. byjus.comreddit.com The equilibrium generally favors the more stable hydrazone, but the ene-hydrazine, though present in smaller amounts, is essential for the reaction to proceed to the next stage. reddit.com

Table 1: Key Stages in the Fischer Indole (B1671886) Synthesis

| Stage | Reactant(s) | Intermediate(s) | Product(s) |

|---|---|---|---|

| 1. Condensation | p-Tolylhydrazine, Aldehyde/Ketone | Hemiaminal | p-Tolylhydrazone, Water |

| 2. Tautomerism | p-Tolylhydrazone | - | Ene-hydrazine |

| 3. Rearrangement | Ene-hydrazine (protonated) | Sigmatropic transition state | Di-imine |

| 4. Cyclization | Di-imine | Aminoindoline (Aminal) | Indole, Ammonia (B1221849) |

The di-imine intermediate formed from the sigmatropic rearrangement rapidly undergoes further transformation. The molecule rearomatizes, leading to an intermediate that contains both an imine and an aniline-like amino group. byjus.com The nucleophilic amino group then attacks the electrophilic imine carbon in an intramolecular cyclization. jk-sci.com This step forms a five-membered ring, creating a transient aminoindoline (or aminal) intermediate. wikipedia.orgmdpi.com Under the acidic reaction conditions, this intermediate is unstable and readily eliminates a molecule of ammonia. The loss of ammonia, driven by the formation of the energetically favorable and stable aromatic indole ring system, is the final step in the sequence. wikipedia.orgnih.gov

Role in Acid-Catalyzed Transformations

Acid catalysis is indispensable for the Fischer indole synthesis to proceed. rsc.org The catalyst's role is multifaceted, activating substrates, enabling tautomerism, and facilitating the key rearrangement and cyclization steps. Both Brønsted and Lewis acids are effective catalysts for this transformation. scienceinfo.comtestbook.com

Brønsted acids, or proton donors, are frequently employed in the Fischer indole synthesis. mdpi.com p-Tolylhydrazine is often used as its hydrochloride salt, meaning hydrochloric acid (HCl) is inherently present as a catalyst. Other common Brønsted acids include sulfuric acid (H₂SO₄), polyphosphoric acid, and p-toluenesulfonic acid. wikipedia.orgtestbook.com In many procedures, acetic acid is used as both the solvent and the acid catalyst. nih.gov

The proton from the Brønsted acid plays several key roles:

It protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the initial hydrazone formation.

It protonates the hydrazone, which is a prerequisite for both the tautomerization to the ene-hydrazine and the subsequent chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement. wikipedia.orgbyjus.com

It catalyzes the final elimination of ammonia from the aminoindoline intermediate, driving the formation of the aromatic indole product. mdpi.com

Lewis acids, or electron-pair acceptors, are also highly effective catalysts for the Fischer indole synthesis. scienceinfo.comrsc.org Commonly used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃). wikipedia.orgmdpi.com

Lewis acids function by coordinating to lone pairs of electrons on nitrogen or oxygen atoms. In the context of the Fischer synthesis, a Lewis acid can:

Coordinate to the carbonyl oxygen, activating it for nucleophilic attack in a manner similar to protonation by a Brønsted acid.

Coordinate to one of the nitrogen atoms in the hydrazone or ene-hydrazine intermediates, facilitating the electronic shifts required for the chemistrylearner.comchemistrylearner.com-sigmatropic rearrangement and subsequent cyclization steps. testbook.com

The choice of acid catalyst can be critical and is often determined empirically to optimize the yield for a specific set of reactants. rsc.orgsharif.edu

Table 2: Common Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Acetic Acid, p-Toluenesulfonic Acid, Polyphosphoric Acid |

| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) |

Palladium-Catalyzed Reaction Mechanisms

Palladium catalysis offers sophisticated and efficient pathways for the synthesis of heterocyclic structures from precursors like p-tolylhydrazine. The involvement of palladium catalysts is primarily seen in two key strategies related to the Fischer indole synthesis: the formation of the arylhydrazine itself and the direct, palladium-mediated synthesis of indoles from aryl halides and hydrazones, known as the Buchwald modification. wikipedia.orgsemanticscholar.org

The traditional synthesis of arylhydrazines often involves the reduction of diazonium salts. However, palladium-catalyzed cross-coupling reactions provide a more direct route. This method facilitates the C–N bond formation between an aryl halide or tosylate and hydrazine. semanticscholar.org For a precursor to p-tolylhydrazine, this would involve coupling a p-tolyl halide with hydrazine. The general catalytic cycle for this Buchwald-Hartwig amination type of reaction is believed to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Ligand Exchange/Deprotonation: Hydrazine coordinates to the palladium center, and a base removes a proton, forming a hydrazido-palladium complex.

Reductive Elimination: The aryl group and the hydrazinyl group are eliminated from the palladium center, forming the C–N bond of the desired arylhydrazine (e.g., p-tolylhydrazine) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

A second major application of palladium catalysis is the Buchwald modification of the Fischer indole synthesis. wikipedia.org This strategy circumvents the need to pre-form and isolate the p-tolylhydrazine. Instead, an aryl bromide is coupled directly with a pre-formed hydrazone in a palladium-catalyzed reaction. The resulting N-arylhydrazone intermediate is not isolated but undergoes the acid-catalyzed cyclization and rearrangement in situ to form the final indole product. byjus.com This approach has expanded the scope of the Fischer synthesis, particularly for substrates where the required hydrazine may be unstable or difficult to access. wikipedia.orgbyjus.com

The following table outlines the general conditions and components for these palladium-catalyzed approaches.

| Catalytic Approach | Key Reactants | Catalyst System (Typical) | General Conditions | Product |

| Arylhydrazine Synthesis | p-Tolyl chloride/bromide, Hydrazine | Pd(dba)₂ / Ligand (e.g., Xantphos) | Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | p-Tolylhydrazine |

| Buchwald Indole Synthesis | Aryl bromide, Hydrazone | Pd(OAc)₂ / Ligand (e.g., BINAP) | Base (e.g., NaOtBu), Acid (for cyclization), Heat | Substituted Indole |

Substituent Effects on Heterocyclizations

The Fischer indole synthesis is the most prominent heterocyclization reaction involving p-tolylhydrazine hydrochloride. The reaction mechanism involves the acid-catalyzed intramolecular cyclization of a p-tolylhydrazone. mdpi.com The electronic nature of substituents on the phenyl ring of the starting hydrazine has a profound impact on the rate and efficiency of this cyclization process. The key step influenced by substituents is the jk-sci.comjk-sci.com-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. mdpi.com

The methyl group (-CH₃) at the para-position of p-tolylhydrazine is an electron-donating group (EDG). Its presence influences the reaction in several ways:

Increased Nucleophilicity: The EDG increases the electron density on the aryl ring and the nitrogen atoms, which can facilitate the initial formation of the hydrazone and subsequent protonation steps.

Stabilization of Intermediates: The electron-donating nature of the methyl group helps to stabilize the positive charge that develops on the aromatic ring during the key sigmatropic rearrangement step. This stabilization lowers the activation energy for the rate-determining step, often leading to higher yields and milder reaction conditions compared to unsubstituted or electron-deficient arylhydrazines.

Conversely, the presence of an electron-withdrawing group (EWG), such as a nitro group (-NO₂), on the phenyl ring deactivates the molecule towards the reaction. The EWG destabilizes the positively charged intermediates, making the sigmatropic rearrangement more difficult. Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, are typically required to achieve cyclization. mdpi.comsharif.edu

A comparative study highlights the significant effect of these substituents. When reacting with isopropyl methyl ketone, tolylhydrazines can successfully form indolenines in acetic acid at room temperature. However, the analogous reaction with p-nitrophenylhydrazine under the same conditions is often unsuccessful, necessitating the addition of a stronger acid like HCl to proceed. mdpi.com

The following table summarizes the observed effects of substituent groups on the Fischer indole synthesis.

| Substituent on Phenylhydrazine (B124118) | Electronic Effect | Reactivity in Fischer Synthesis | Typical Reaction Conditions | Reference Findings |

| p-Methyl (-CH₃) | Electron-Donating (Activating) | Enhanced | Milder (e.g., Acetic acid, room temp.) | Facilitates cyclization through stabilization of intermediates. mdpi.com |

| Unsubstituted (-H) | Neutral | Baseline | Standard (e.g., Acetic acid, heat) | Standard for comparison. |

| p-Nitro (-NO₂) | Electron-Withdrawing (Deactivating) | Diminished | Harsher (e.g., Acetic acid/HCl, reflux) | Unsuccessful in milder conditions where tolylhydrazine reacts. mdpi.com |

Applications of P Tolylhydrazine Hydrochloride As a Versatile Synthetic Reagent

Heterocyclic Compound Synthesis

Indole (B1671886) and Indolenine Derivatives (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, extensively utilizes arylhydrazines, including p-tolylhydrazine hydrochloride, to produce the indole scaffold. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. beilstein-journals.orgthermofisher.com

The reaction of this compound with various ketones and aldehydes under acidic conditions leads to the formation of a diverse range of substituted indoles. The selection of the carbonyl compound directly influences the substitution pattern on the resulting indole ring. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The process can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

This compound is an effective reagent for the synthesis of indolenine (3H-indole) derivatives. A study by Sajjadifar et al. demonstrated the high-yield synthesis of methyl-substituted indolenines through the reaction of this compound with isopropyl methyl ketone and 2-methylcyclohexanone in acetic acid at room temperature. mdpi.comnih.gov

For instance, the reaction of this compound with isopropyl methyl ketone in refluxing glacial acetic acid affords 2,3,3,5-tetramethylindolenine. mdpi.com The reaction conditions and yields for the synthesis of various methyl and nitroindolenines are summarized in the table below.

| Hydrazine (B178648) Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Glacial acetic acid, reflux, 2.25 h | High Yield (not specified) |

| This compound | 2-Methylcyclohexanone | Methyl-substituted indolenine | Acetic acid, room temperature | High Yield (not specified) |

| p-Nitrophenylhydrazine hydrochloride | 2-Methylcyclohexanone | Nitroindolenine | Acetic acid, reflux | 51 |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitro-indolenine | Acetic acid/HCl, 4 h | 30 |

It is noteworthy that the synthesis of nitroindolenines often requires more forcing conditions, such as refluxing in acetic acid or the addition of a stronger acid like hydrochloric acid, to achieve satisfactory yields. mdpi.comnih.gov

When unsymmetrical ketones are used in the Fischer indole synthesis, the formation of two regioisomeric products is possible. The regioselectivity of the cyclization is influenced by several factors, including the acidity of the medium, the substitution on the hydrazine, and steric effects. thermofisher.com Generally, the reaction proceeds through the more stable enamine intermediate, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org

Information regarding the stereoselectivity of the Fischer indole synthesis specifically using this compound is limited in the reviewed literature. However, in the broader context of the Fischer indole synthesis, achieving stereoselectivity often involves the use of chiral ketones or the incorporation of chiral auxiliaries. The inherent chirality in the starting materials can direct the formation of a specific stereoisomer of the final indole product.

Pyrazole (B372694) and Pyrazolone Derivatives

This compound is also a key precursor in the synthesis of pyrazole and pyrazolone heterocycles. These five-membered rings are typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov

The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, is a common method for the synthesis of pyrazolones. This reaction proceeds via the formation of a hydrazone, followed by intramolecular cyclization and elimination of water and ethanol to yield the pyrazolone ring. For example, the condensation of this compound with ethyl acetoacetate yields 3-methyl-1-(p-tolyl)pyrazol-5-one. Further derivatization of this product can be achieved, for instance, by reaction with methylamine to form the corresponding imine. rsc.org

The synthesis of 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole has been reported by reacting ethyl 4-nitrobenzoyl acetate with this compound, resulting in a 54% yield. mdpi.com

The regioselectivity of pyrazole formation becomes a crucial aspect when unsymmetrical 1,3-dicarbonyl compounds are employed. The reaction of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents has been shown to provide better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov

While direct, one-pot syntheses of pyrazolotriazines from this compound are not extensively documented, a plausible synthetic route involves a multi-step approach. This would typically begin with the synthesis of a 5-aminopyrazole derivative from this compound. The resulting aminopyrazole can then serve as a key intermediate for the construction of the fused pyrazolotriazine ring system through cyclocondensation with appropriate 1,2,4-triazine precursors. beilstein-journals.orgresearchgate.net

Synthesis of Aminopyrazoles

The synthesis of 5-aminopyrazoles is a well-established application of this compound. A primary and highly versatile method involves the condensation of a β-ketonitrile with an arylhydrazine. nih.govchim.it In this reaction, this compound acts as the hydrazine source. The reaction proceeds through a two-step mechanism. Initially, the terminal nitrogen of the p-tolylhydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a p-tolylhydrazone intermediate. nih.gov This intermediate subsequently undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. This cyclization yields the final 5-aminopyrazole ring system. nih.govchim.it

Microwave-assisted synthesis has been shown to be an efficient method for this transformation. For instance, the reaction of 16-cyano-3β-hydroxy-androst-5-en-17-one with this compound in ethanol with sodium acetate under microwave irradiation at 120°C for 10 minutes produced the corresponding D-ring-fused steroidal 5-amino-1-(4-tolyl)pyrazole in high yield. mdpi.com

Table 1: Synthesis of Aminopyrazoles using this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 16-Cyano-3β-hydroxy-androst-5-en-17-one | This compound | EtOH, NaOAc, MW, 120°C, 10 min | 3β-Hydroxy-1'-(p-tolyl)-1'H-androst-5-eno[17,16-c]pyrazol-5'-amine | 89% | mdpi.com |

| General β-Ketonitrile | This compound | Acid or Base Catalyst | 5-Amino-1-(p-tolyl)pyrazole derivative | Good | nih.govchim.it |

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized through the cyclocondensation reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine derivatives. nih.govrevistabionatura.org this compound is frequently employed as the arylhydrazine source in this synthesis. revistabionatura.org

The reaction is typically carried out in a suitable solvent such as hot acetic acid or ethanol. revistabionatura.org The process involves the initial formation of a hydrazone, followed by an intramolecular cyclization reaction to form the dihydropyrazole (pyrazoline) ring. For example, 1-(1H-indol-3-yl)-3-aryl-2-propen-1-ones react with p-methylphenylhydrazine hydrochloride in hot acetic acid to yield 1-(p-methylphenyl)-3,5-diaryl-2-pyrazoline derivatives. revistabionatura.org Similarly, adamantyl chalcones react with substituted phenylhydrazine (B124118) hydrochlorides in an acetic acid/water mixture at 80°C to produce the corresponding pyrazoline products. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Derivative | Hydrazine Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 1-(1H-indol-3-yl)-3-aryl-2-propen-1-one | This compound | Acetic Acid, Heat | 1-(p-Tolyl)-3,5-diaryl-2-pyrazolines | revistabionatura.org |

| 1-Adamantyl-3-(pyridin-2-yl)prop-2-en-1-one | o-Tolylhydrazine hydrochloride | HOAc/H₂O, 80°C | 1-(o-Tolyl)-3-(pyridin-2-yl)-5-adamantyl-pyrazoline | nih.gov |

| General Chalcone | Hydrazine Hydrate (B1144303) | Ethanol, Acetic Acid, Reflux | N-acetyl-pyrazoline derivatives | nih.govdergipark.org.tr |

Synthesis of Steroidal Pyrazoles

The fusion of a pyrazole ring to a steroid nucleus often leads to modified or novel biological activities. This compound can be used as a reagent to construct such fused steroidal pyrazoles. The synthesis typically involves a steroidal precursor that contains a β-ketonitrile or a 1,3-dicarbonyl-like functionality, which can react with the hydrazine to form the pyrazole ring.

A notable example is the synthesis of D-ring-fused steroidal 5-amino-1-arylpyrazoles from dehydroepiandrosterone (DHEA). mdpi.com The process begins with the conversion of DHEA into 16-cyano-3β-hydroxy-androst-5-en-17-one. This steroidal β-ketonitrile is then subjected to a microwave-assisted heterocyclization with this compound in the presence of sodium acetate to afford the 1'-(p-tolyl)-substituted steroidal pyrazole in high yield (89%). mdpi.com This method provides an efficient route to novel steroidal pyrazoles.

Other Nitrogen-Containing Heterocycles

Beyond pyrazoles, this compound is a key starting material for other important nitrogen-containing heterocycles, most notably indoles via the Fischer indole synthesis. nih.govwikipedia.org Discovered in 1883, this reaction produces the indole aromatic heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions. nih.govwikipedia.org The reaction commences with the formation of a p-tolylhydrazone, which then isomerizes to an enamine. A subsequent acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), leads to the formation of the aromatic indole ring. nih.govwikipedia.org

For example, the reaction of this compound with propiophenone can be performed under mechanochemical (ball-milling) conditions in the presence of an acid promoter like NaHSO₄ to yield 2-phenyl-5-methyl-1H-indole. rsc.org Furthermore, the aminopyrazoles synthesized from this compound can serve as precursors for more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, by reacting them with β-diketones or other bidentate electrophiles. beilstein-journals.org

Formation of Hydrazone Derivatives

Condensation with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones is a fundamental condensation reaction that results in the formation of p-tolylhydrazones. libretexts.org This reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the dehydration (elimination of a water molecule) to form a carbon-nitrogen double bond (C=N), characteristic of hydrazones. libretexts.orgquora.com

The reaction is typically catalyzed by acid. wikipedia.org The hydrochloride salt of p-tolylhydrazine can itself provide the necessary acidic environment, or other Brønsted or Lewis acids can be added. wikipedia.org The initial product of the nucleophilic attack is a carbinolamine intermediate, which is then protonated and loses water to form the stable hydrazone. This reaction is a key preliminary step in the Fischer indole synthesis. nih.gov

Synthesis of Aromatic Hydrazones

The condensation reaction is particularly efficient with aromatic aldehydes and ketones, leading to the synthesis of stable, often crystalline, aromatic hydrazones. organic-chemistry.org These compounds have historically been used for the identification and characterization of carbonyl compounds. quora.com The reaction of this compound with various aromatic carbonyl compounds proceeds under mild conditions to give the corresponding p-tolylhydrazones in good yields. nih.govmdpi.com The stability of aromatic hydrazones is enhanced by the conjugation of the C=N bond with the aromatic rings of both the original carbonyl compound and the p-tolyl group.

Table 3: Examples of Aromatic Hydrazone Synthesis

| Carbonyl Compound | Hydrazine Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Propiophenone | This compound | Mechanochemical, NaHSO₄ | Propiophenone p-tolylhydrazone | rsc.org |

| Isopropyl methyl ketone | m-Tolylhydrazine hydrochloride | Acetic Acid, RT | Isopropyl methyl ketone m-tolylhydrazone | nih.gov |

| Benzaldehyde | Phenylhydrazine hydrochloride | 1,4-Dioxane, Reflux | Benzaldehyde phenylhydrazone | nih.gov |

| General Aromatic Aldehyde/Ketone | This compound | Acid catalyst | Aromatic p-tolylhydrazone | organic-chemistry.orgnih.gov |

Reducing Agent Applications in Organic Transformations

Hydrazine and its derivatives, including this compound, are recognized for their reducing properties in organic synthesis. organicchemistrydata.org These reactions typically harness the formation of the highly stable dinitrogen (N₂) gas as a thermodynamic driving force. organicchemistrydata.org

One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction. This reaction converts ketones and aldehydes into their corresponding alkanes (methylene groups) under basic conditions. organicchemistrydata.orgwikipedia.org The process begins with the formation of a hydrazone intermediate from the reaction of the carbonyl compound with a hydrazine derivative. wikipedia.orgpharmaguideline.com Subsequent deprotonation and elimination steps, driven by a strong base at high temperatures, lead to the release of nitrogen gas and the formation of a carbanion, which is then protonated to yield the final alkane. wikipedia.orgpharmaguideline.com

While the classical Wolff-Kishner reduction uses hydrazine itself under harsh conditions, the underlying principle of hydrazone formation and subsequent reduction is a key aspect of the reactivity of compounds like this compound. organicchemistrydata.orgwikipedia.org A milder, synthetically equivalent method involves the reduction of tosylhydrazones, which are derivatives of hydrazones, with reagents like sodium borohydride. organicchemistrydata.org The versatility of hydrazine derivatives as reducing agents is demonstrated by their ability to effect various functional group transformations.

Table 1: Selected Reductions Using Hydrazine-Based Reagents

| Starting Functional Group | Reagent System | Product Functional Group | Typical Reaction |

|---|---|---|---|

| Ketone/Aldehyde | Hydrazine, KOH | Methylene (Alkane) | Wolff-Kishner Reduction |

| Tosylhydrazone | Sodium Borohydride | Methylene (Alkane) | Tosylhydrazone Reduction |

| Nitroarenes | Hydrazine Hydrate, Pd/C | Anilines | Catalytic Hydrogenation |

| Alkenes/Alkynes | Diimide (from Hydrazine) | Alkanes | Diimide Reduction |

This table illustrates general transformations involving hydrazine derivatives, showcasing the type of reactivity inherent to the functional group in this compound.

Role in Advanced Materials and Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly those with heterocyclic ring systems. Its most prominent application in this area is the Fischer indole synthesis.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful and widely used method for preparing indoles. wikipedia.orgnih.gov The reaction involves treating a phenylhydrazine derivative, such as this compound, with an aldehyde or a ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. nih.gov

The indole scaffold is a core structural component in a vast number of biologically active natural products, pharmaceuticals, and functional materials. rsc.org For example, this synthesis is a key step in the production of triptan-class drugs used for treating migraines. wikipedia.orgnih.gov The reaction of this compound with various carbonyl compounds can produce a diverse array of substituted indoles, which are precursors to complex target molecules. For instance, it has been used as a model substrate in the development of new, more environmentally friendly mechanochemical methods for the Fischer indole synthesis. rsc.org

Table 2: Examples of Indole Synthesis Starting from this compound

| Carbonyl Compound | Acid Catalyst | Resulting Indole Structure |

|---|---|---|

| Propiophenone | NaHSO₄ (mechanochemical) | 2-Methyl-3-phenyl-5-methylindole |

| Isopropyl methyl ketone | Acetic Acid | 2,3,3,5-Tetramethyl-3H-indole |

| 2-Methylcyclohexanone | Acetic Acid | 1,2,3,4-Tetrahydro-1,8-dimethylcarbazole |

Data compiled from studies on Fischer indole synthesis. nih.govrsc.org

Historically and currently, this compound is an important precursor in the manufacture of dyes and pigments. Its chemical structure is well-suited for creating chromophores, the parts of a molecule responsible for its color. The synthesis of azo dyes, which constitute a large and commercially significant class of colorants, often involves diazotization and coupling reactions.

While the direct pathway may vary, hydrazine derivatives can be used to synthesize heterocyclic compounds that are then used as coupling components in azo dye formation. For instance, this compound can be used to synthesize pyrazolone derivatives. These pyrazolones are key intermediates for a range of bright, strong dyes, particularly yellow, orange, and red shades, used in textiles and other applications.

Furthermore, the synthesis of novel dyes, such as those based on the BODIPY (boron-dipyrromethene) core, has involved the incorporation of hydrazine-appended fragments to modulate the dye's fluorescent properties. nih.gov This highlights the ongoing relevance of hydrazine derivatives in the development of advanced functional dyes. The general process for creating azo dyes involves the reaction of a diazonium salt with a coupling component, which can be an electron-rich aromatic compound like a phenol, aniline, or a heterocyclic compound derived from precursors such as this compound. mdpi.comnih.gov

The bifunctional nature of the hydrazine group (-NH-NH₂) makes its derivatives, including p-tolylhydrazine, valuable monomers for polymerization reactions. Specifically, they are used in the synthesis of polyhydrazides through polycondensation reactions. researchgate.net

Polyhydrazides are a class of polymers characterized by the repeating hydrazide linkage (-CO-NH-NH-CO-). They are typically synthesized by the low-temperature solution polycondensation of dihydrazides with diacid chlorides. researchgate.net These polymers are often precursors to poly(1,3,4-oxadiazole)s, which are high-performance materials known for their excellent thermal stability, chemical resistance, and mechanical properties. The conversion is achieved through a cyclodehydration reaction of the polyhydrazide, usually by thermal treatment. researchgate.net

Recent research has also explored the use of polyhydrazides and other hydrazine-derived polymers as reducing and stabilizing agents in the synthesis of metal nanoparticles. mdpi.com The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, facilitating their reduction and preventing agglomeration of the resulting nanoparticles. mdpi.com This application demonstrates the role of hydrazine-based polymers in the field of materials science and nanotechnology.

Spectroscopic Characterization and Structural Elucidation of P Tolylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of p-tolylhydrazine hydrochloride provides precise information about the location and arrangement of protons in the molecule. In a typical spectrum recorded in dimethyl sulfoxide (B87167) (DMSO-d₆), the signals corresponding to the different types of protons appear at distinct chemical shifts (δ), measured in parts per million (ppm).

The spectrum exhibits a broad singlet around 10.23 ppm, which is attributed to the three protons of the hydrazinium (B103819) group (-NHNH₃⁺). rsc.org The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the hydrazinium group resonate at approximately 7.09 ppm, while the two protons meta to the hydrazinium group appear at around 6.92 ppm. rsc.org This splitting pattern is characteristic of a para-substituted aromatic ring, and the coupling constant (J) for both doublets is typically around 9.0 Hz, indicating coupling between adjacent (ortho) protons. rsc.org Finally, the three protons of the methyl group (p-CH₃) produce a sharp singlet at approximately 2.22 ppm. rsc.org

Derivatives of p-tolylhydrazine, such as N'-substituted hydrazones, show more complex spectra. For example, in (E)-1-(2-nitrobenzylidene)-2-(p-tolyl)hydrazine, the NH proton appears as a singlet at 10.82 ppm, the methyl protons as a singlet at 2.22 ppm, and the aromatic protons are observed as a series of multiplets and doublets between 7.00 and 8.22 ppm, reflecting the more complex electronic environment. semanticscholar.org

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -NHNH₃⁺ | 10.23 | Broad Singlet | N/A | rsc.org |

| Aromatic C-H (ortho to hydrazine) | 7.09 | Doublet | 9.0 | rsc.org |

| Aromatic C-H (meta to hydrazine) | 6.92 | Doublet | 9.0 | rsc.org |

| -CH₃ | 2.22 | Singlet | N/A | rsc.org |

While specific ¹³C NMR data for this compound is not detailed in readily available literature, analysis of its derivatives provides insight into the expected chemical shifts. The spectrum of a p-tolyl derivative typically shows distinct signals for the methyl carbon, the four unique aromatic carbons, and any carbons in the derivatizing group.

For instance, in the ¹³C NMR spectrum of a derivative formed from p-tolylhydrazine and 1-bromo-4-ethynylbenzene, the methyl carbon (-CH₃) resonates at approximately 21.6 ppm. rsc.org The aromatic carbons of the p-tolyl group show signals in the typical aromatic region (approx. 110-150 ppm). For example, in various N'-benzylidene-p-tolylhydrazine derivatives, the aromatic carbons of the tolyl ring appear around 112-113 ppm, 129-130 ppm, with the carbon attached to the nitrogen (C-N) and the methyl-bearing carbon (C-CH₃) appearing further downfield. semanticscholar.org In one such derivative, (E)-1-(2-nitrobenzylidene)-2-(p-tolyl)hydrazine, the tolyl carbons are observed at 112.9 ppm, 130.3 ppm, and 142.7 ppm, with the methyl carbon at 20.7 ppm. semanticscholar.org

| Assignment (Derivative Example) | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₃ | 20.7 - 21.6 | semanticscholar.orgrsc.org |

| Aromatic C-H | ~113 | semanticscholar.org |

| Aromatic C-H | ~130 | semanticscholar.org |

| Aromatic C-CH₃ | ~129 | semanticscholar.org |

| Aromatic C-N | ~143 | semanticscholar.org |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, typically measured as a solid KBr disc, displays several characteristic absorption bands. nist.gov

Strong, broad absorptions are observed in the region of 2500-3200 cm⁻¹, which are characteristic of the N-H stretching vibrations of the ammonium (B1175870) (-NH₃⁺) and hydrazinium groups. The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. vscht.cz Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are typical for para-substituted benzene rings. The C-H bending vibrations of the methyl group are also identifiable. Furthermore, N-H bending vibrations for phenylhydrazone derivatives are typically observed in the 1510-1557 cm⁻¹ range. nih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H | vscht.cz |

| 3200 - 2500 | Stretching (Broad) | -NH₃⁺ (Ammonium salt) | nist.gov |

| 1600 - 1585 | Stretching | Aromatic C=C | vscht.cz |

| 1557 - 1510 | Bending | N-H (in derivatives) | nih.gov |

| 1500 - 1400 | Stretching | Aromatic C=C | vscht.cz |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within a molecule.

The UV-Vis spectrum of this compound is expected to be similar to that of phenylhydrazine (B124118), which exhibits absorption maxima (λ_max) in alcohol at 241 nm and 283 nm. nih.gov These absorptions are attributed to π → π* electronic transitions within the benzene ring. The presence of the methyl group on the ring in this compound acts as an auxochrome, which may cause a slight bathochromic (red) shift to longer wavelengths compared to phenylhydrazine. The high-energy absorption corresponds to the primary benzene band, while the lower-energy absorption corresponds to the secondary, fine-structured benzenoid band.

| Compound | λ_max (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine (related compound) | 241 | Alcohol | π → π | nih.gov |

| Phenylhydrazine (related compound) | 283 | Alcohol | π → π | nih.gov |

| This compound | ~240-290 (Expected) | N/A | π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

Using electrospray ionization (ESI), a soft ionization technique, this compound shows a signal corresponding to the protonated free base, p-tolylhydrazine. The molecular weight of p-tolylhydrazine is 122.17 g/mol , so its protonated form ([M+H]⁺) is observed with an m/z of 123, which is often the base peak. rsc.org A significant fragment ion is commonly observed at m/z 106. rsc.org This fragment corresponds to the loss of ammonia (B1221849) (NH₃, mass 17) from the protonated molecular ion, a characteristic fragmentation pathway for protonated arylhydrazines.

| m/z | Assignment | Relative Intensity (%) | Reference |

|---|---|---|---|

| 123 | [M+H]⁺ (Protonated p-tolylhydrazine) | 100 | rsc.org |

| 106 | [M+H - NH₃]⁺ | 42 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

While a detailed crystal structure for this compound itself is not prominently available in the surveyed literature, the compound is frequently used as a starting material for the synthesis of derivatives whose crystal structures have been determined. semanticscholar.orgbohrium.com For example, the crystal structures of various (E)-1-(substituted-benzylidene)-2-(p-tolyl)hydrazine derivatives have been solved. semanticscholar.org These studies reveal important structural features, such as the planarity of the hydrazone moiety and the specific conformations adopted by the aromatic rings. Analysis of these derivatives shows the presence of various non-covalent interactions, including pnicogen (N···Cl), halogen (Cl···O), and halogen-halogen (Cl···Cl) bonds, which play a crucial role in the crystal packing. semanticscholar.org The study of these derivatives provides valuable insight into the structural possibilities and intermolecular forces that are likely relevant to the parent this compound salt.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed for the characterization of crystalline solids. This non-destructive method provides detailed information about the atomic and molecular structure of a material, making it an indispensable tool in the structural elucidation of compounds such as this compound and its derivatives. The technique relies on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline phase, serving as a "fingerprint" for its identification.

The analysis of a PXRD pattern allows for the determination of various crystallographic parameters. The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are directly related to the dimensions of the unit cell—the basic repeating unit of the crystal structure. The intensities of these peaks are governed by the arrangement of atoms within the unit cell. Furthermore, the shape and width of the diffraction peaks can provide insights into the crystallite size and the presence of lattice strain.

In the context of this compound and its derivatives, PXRD is crucial for confirming the crystalline nature of synthesized batches, identifying different polymorphic forms, and assessing phase purity. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties.

Consider, as an example, a hypothetical derivative of this compound for which crystallographic data has been determined. The analysis would yield key parameters such as the crystal system, space group, and unit cell dimensions. This information is paramount for understanding the three-dimensional arrangement of the molecules in the solid state.

Below is an interactive data table showcasing the kind of crystallographic data that would be obtained from a PXRD and single-crystal X-ray diffraction analysis of a p-tolylhydrazine derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

This table provides the lattice parameters (a, b, c, α, β, γ) and the unit cell volume for a representative derivative. From these fundamental parameters, a theoretical PXRD pattern can be generated, which would then be compared with an experimental pattern to confirm the phase identity and purity of a synthesized sample. The distinct peaks in the diffraction pattern would correspond to specific crystallographic planes, providing a robust method for quality control and structural verification.

Computational and Theoretical Studies on P Tolylhydrazine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure Prediction

While specific DFT studies on p-tolylhydrazine hydrochloride are not readily found, the methodology is routinely used for similar molecules. Geometry optimization with DFT would determine the most stable three-dimensional arrangement of atoms in the p-tolylhydrazine cation. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, would also be predicted. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining a molecule's chemical reactivity and electronic transitions. For substituted hydrazines, the nitrogen lone pairs significantly contribute to the HOMO, making this region susceptible to electrophilic attack.

Interactive Data Table: Predicted Bond Lengths and Angles for a Phenylhydrazine (B124118) Analog (Illustrative)

The following table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical for a related phenylhydrazine derivative and are for illustrative purposes only.

| Parameter | Value |

| C-N Bond Length | 1.40 Å |

| N-N Bond Length | 1.45 Å |

| C-C (aromatic) Bond Length | 1.39 Å |

| C-N-N Bond Angle | 118° |

| H-N-H Bond Angle | 110° |

Quantum Chemical Parameters Analysis

From the HOMO and LUMO energies obtained through DFT calculations, various quantum chemical parameters can be derived to quantify the reactivity of this compound. These parameters provide a deeper understanding of its chemical behavior.

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the chemical potential).

Interactive Data Table: Calculated Quantum Chemical Parameters for a Phenylhydrazine Analog (Illustrative)

This table shows representative quantum chemical parameters that could be calculated for a phenylhydrazine derivative.

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.5 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.87 |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the context of p-tolylhydrazine, molecular docking studies have been performed on the parent compound, p-tolyl hydrazine (B178648), to investigate its potential as an anticancer agent. A study on aryl hydrazines and hydrazides revealed that these compounds, including p-tolyl hydrazine, could bind to the active site of thymidylate synthase, an important enzyme in DNA synthesis and a target for cancer therapy. The docking simulations would predict the binding pose and calculate a docking score, which estimates the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, would be identified.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For hydrazine derivatives, such studies can help in understanding how modifications to the molecular structure, such as the addition of a methyl group in the para position of the phenyl ring (as in p-tolylhydrazine), affect their properties.

While specific QSAR studies for this compound are not prominent, research on other hydrazine derivatives has shown that their electronic and steric properties significantly influence their biological activities. For instance, the electron-donating nature of the methyl group in p-tolylhydrazine would be expected to increase the electron density on the hydrazine moiety compared to unsubstituted phenylhydrazine, potentially altering its reactivity and interaction with biological targets.

Investigation of Mutagenic Mechanisms at a Molecular Level

Experimental studies have shown that several hydrazine derivatives, including p-tolylhydrazine, can act as mutagens. Computational studies can help elucidate the molecular mechanisms underlying this mutagenicity. While specific computational investigations into the mutagenic mechanism of this compound are scarce, general mechanisms for hydrazine mutagenicity have been proposed and can be explored computationally.

One proposed mechanism involves the metabolic activation of hydrazines to reactive intermediates, such as diazenes or free radicals, which can then interact with DNA. Computational modeling could be used to study the energetics of these activation pathways and the subsequent reactions with DNA bases. For example, DFT calculations could model the abstraction of a hydrogen atom from the hydrazine group to form a radical, and subsequent docking simulations could investigate the interaction of this radical with the DNA double helix. It has been noted that p-tolylhydrazine can act as a frameshift mutagen nih.gov. The molecular basis for this could involve the intercalation of the planar tolyl group between DNA base pairs, leading to errors during DNA replication or repair.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of hydrazine (B178648) derivatives, including p-tolylhydrazine, is undergoing a transformation guided by the principles of green chemistry. The goal is to develop more environmentally friendly processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. unibo.it Research is moving away from conventional methods that often rely on harsh conditions and volatile organic solvents.

Key green strategies being explored include:

Solvent-Free Reactions: Mechanical grinding and mechanochemical methods are being investigated as alternatives to solvent-based syntheses. mdpi.com These techniques can lead to shorter reaction times, higher yields, and a significant reduction in chemical waste. mdpi.comimpactfactor.org For example, the use of grinding with a mortar and pestle for the synthesis of pyrazoline derivatives from hydrazines has proven to be an effective and eco-friendly approach. impactfactor.org

Aqueous Media: Utilizing water as a solvent is a primary goal in green chemistry. researchgate.net The development of catalytic systems that are effective in aqueous environments is a significant area of research for hydrazine derivative synthesis.

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, offers a sustainable alternative to metal-based catalysts. mdpi.com Organocatalysts are often cheaper, less toxic, and can be reused, making the synthetic process more economical and environmentally benign. unibo.itmdpi.com A comparative study has shown that green methods using L-proline as an organocatalyst can dramatically reduce reaction times and improve yields compared to traditional thermal methods. mdpi.com

| Compound | Conventional Method (Reflux) | Green Method (Grinding) | ||

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | |

| 5a | 5 | 75 | 25 | 90 |

| 5b | 4 | 80 | 20 | 92 |

| 5c | 3 | 85 | 15 | 95 |

Exploration of Novel Catalytic Systems

The development of advanced catalytic systems is crucial for synthesizing arylhydrazines like p-tolylhydrazine with greater efficiency and selectivity. nih.gov Traditional methods often require harsh conditions, but modern catalysis research focuses on milder, more versatile alternatives. nih.gov

A significant area of advancement is in palladium-catalyzed cross-coupling reactions. nih.gov Novel catalytic systems incorporating specialized ligands are being designed to overcome the limitations of earlier methods, such as poor functional group tolerance. nih.gov For instance, a recently developed air- and moisture-stable palladium catalyst, [(ImPyTrippIPr*)Pd(cin)Cl], enables the late-stage hydrazination of complex molecules under mild, benchtop conditions. nih.gov This represents a substantial improvement over older systems that required strong bases and had a narrow substrate scope. nih.gov

Researchers are also designing new ligands, such as novel ferrocenyl phosphine-derived JosiPhos ligands, for palladium-catalyzed C-N bond formation. researchgate.net These systems have demonstrated high efficiency even at low catalyst loadings, successfully coupling various aryl halides, including challenging chlorides, with hydrazine. researchgate.net

| Catalytic System | Key Features | Advantages |

|---|---|---|

| Palladium-NHC Catalysis nih.gov | Utilizes N-heterocyclic carbene (NHC) ligands. | Air- and moisture-stable; operates under mild conditions; wide functional group tolerance. nih.gov |

| Palladium with Fc-JosiPhos Ligands researchgate.net | Incorporates ferrocenyl phosphine (B1218219) ligands with steric bulk and strong electron-donating properties. | Effective at low catalyst loadings (0.1 mol%); high yields for challenging substrates. researchgate.net |

| Copper Catalysis researchgate.net | Uses copper catalysts with oxalyl hydrazide/amide ligands. | Effective for coupling bromo- or iodoarenes with free hydrazine. researchgate.net |

Design and Synthesis of Advanced Functional Materials

p-Tolylhydrazine hydrochloride serves as a valuable building block for creating more complex molecules and advanced functional materials. Its reactive hydrazine group allows for its incorporation into polymers and other macromolecular structures, imparting specific chemical and physical properties.

One emerging application is the synthesis of functional polymers. For example, research has demonstrated the synthesis of a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF). nih.gov This material, synthesized through a condensation reaction, exhibits interesting solubility characteristics, being soluble in solvents like DMSO and strong acids, and has been investigated as a potent anti-inflammatory agent. nih.gov The incorporation of the hydrazine moiety is critical to the structure and function of the resulting polymer.

The synthesis of such materials opens up possibilities for applications in various fields, from biomedicine to materials science, where polymers with specific functionalities are required. Future research will likely focus on creating a wider range of polymers and materials derived from p-tolylhydrazine and exploring their potential in areas such as dye synthesis, specialty resins, and pharmacologically active macromolecules. nih.gov

Computational Predictions for New Derivative Synthesis

Computational chemistry and in silico modeling have become powerful tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their actual synthesis. ajchem-b.com This approach significantly accelerates the discovery of new derivatives of p-tolylhydrazine with desired activities.

Molecular docking studies, for instance, are used to predict how a designed molecule will bind to a biological target, such as an enzyme or receptor. nih.govresearchgate.net This is particularly valuable in drug discovery. Researchers have designed novel thiazolylhydrazine-piperazine derivatives and used molecular modeling to understand their interaction modes with monoamine oxidase (MAO) enzymes, which are important targets for neurological disorders. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing statistically sound QSAR models, researchers can predict the activity of yet-to-be-synthesized derivatives, guiding synthetic efforts toward the most promising candidates. researchgate.netjapsonline.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, Elimination) predictions help assess the pharmacokinetic properties of potential drug candidates at an early stage, identifying molecules with favorable profiles for further development. nih.govnih.gov These computational methods save time and resources by focusing laboratory work on derivatives with the highest probability of success.

Q & A

Q. What are the common synthetic routes for p-tolylhydrazine hydrochloride in academic research?

p-Tolylhydrazine hydrochloride is typically synthesized via diazotization of p-toluidine followed by reduction and acid precipitation. For example, it is prepared by reacting aniline derivatives with sodium nitrite in hydrochloric acid to form diazonium salts, which are reduced using sodium sulfite or other reductants. Acid precipitation yields the hydrochloride salt . In multi-step syntheses, it serves as a precursor for β-carboline derivatives, reacting with 2-oxopentanedioic acid to form intermediates for antifungal agents .

| Key Reaction Steps | Conditions | Reference |

|---|---|---|

| Diazotization of p-toluidine | HCl, NaNO₂, 0–5°C | |

| Reduction with Na₂SO₃ | Aqueous acidic medium | |

| Acid precipitation | HCl addition, filtration |

Q. How is this compound characterized in synthetic workflows?

Characterization involves 1H/13C NMR for structural confirmation and melting point analysis (>200°C, decomposition ). For example, intermediates derived from p-tolylhydrazine hydrochloride in β-carboline synthesis are validated by comparing NMR shifts with literature data . Purity is assessed via silver nitrate titration (≥99.0%) or HPLC with UV detection .

Q. What are the primary applications of p-tolylhydrazine hydrochloride in organic synthesis?

- Hydrazone formation : Reacts with aldehydes/ketones to form hydrazones for carbonyl group identification .

- Heterocyclic synthesis : Key in Fischer indole synthesis to generate indole derivatives under acid catalysis .

- Antifungal agent precursors : Used to synthesize 3,4-dihydro-β-carboliniums with substituent-dependent bioactivity .

Q. What safety protocols are recommended for handling p-tolylhydrazine hydrochloride?

- Storage : Keep in a tightly sealed container at ambient temperature (10–30°C) .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation; work in a fume hood.

- Disposal : Treat as toxic waste (UN 2811) and incinerate in approved facilities .

Q. Which analytical methods are suitable for quantifying p-tolylhydrazine hydrochloride?

- Titration : Silver nitrate titration for chloride content .

- Spectrophotometry : Phosphomolybdic acid (PMA) complexation for UV-Vis detection .

- Chromatography : Reverse-phase HPLC with acidic mobile phases (0.1 M HCl) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-based heterocyclic synthesis?

Optimization involves:

- Catalyst screening : p-Toluenesulfonic acid improves yield in β-carboline formation .

- Solvent selection : Ethanol/acetic acid mixtures enhance hydrazone formation at 80–85°C .

- Time-temperature profiling : Extended reaction times (up to 3 days) for sterically hindered substrates .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | ↑ Crystallinity |

| Catalyst loading | 0.5–1.0 mol% | ↑ Reaction rate |

| Substitution pattern | Electron-withdrawing groups | ↑ Bioactivity |

Q. What strategies mitigate byproduct formation during p-tolylhydrazine hydrochloride reactions?

Q. How do computational studies enhance understanding of this compound reactivity?

DFT calculations model transition states in Fischer indole synthesis, predicting regioselectivity in indole ring formation. Molecular docking studies correlate substituent effects (e.g., methyl groups) with antifungal activity in β-carboline derivatives .

Q. What challenges arise in validating analytical methods for p-tolylhydrazine hydrochloride?

- Matrix effects : Interference from hydrazine degradation products requires robust sample cleanup (e.g., SPE cartridges) .

- Stability issues : Degradation in aqueous solutions necessitates fresh preparation of stock solutions .

- Sensitivity : Limits of detection (LOD) <1 ppm achievable via PMA complexation .

Q. How does structural modification of this compound impact biological activity?

Substituent variation (e.g., halogens, methoxy groups) alters antifungal potency. For example:

- 5-Fluoro derivatives : Show enhanced activity against Fusarium spp. .

- Methyl groups : Improve lipophilicity and membrane penetration in β-carbolines .

| Derivative | Substituent | Antifungal IC₅₀ (μg/mL) |

|---|---|---|

| 5-Me-β-carboline | Methyl | 12.3 ± 1.2 |

| 5-F-β-carboline | Fluoro | 8.7 ± 0.9 |

| Unsubstituted | H | 25.6 ± 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.